molecular formula C4HF10P B8326056 Phosphine, bis(1,1,2,2,2-pentafluoroethyl)-

Phosphine, bis(1,1,2,2,2-pentafluoroethyl)-

Cat. No. B8326056
M. Wt: 270.01 g/mol
InChI Key: RTHUTLGZECEUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648202B2

Procedure details

0.3 g (1.0 mmol) of bis(pentafluoroethyl)phosphinous acid chloride, (C2F5)2PCl, obtainable in accordance with Example 2, is condensed into a degassed solution of 0.61 g (2.0 mmol) of tributyltin hydride, (n-C4H9)3SnH, in 1,6-dibromohexane. The mixture is stirred at room temperature for one hour, and the volatile compounds are subsequently removed under dynamic vacuum conditions. Three cold traps are used: −30° C., −78° C. and −196° C. The cold trap at −196° C. contains a colourless liquid, bis(pentafluoroethyl)phosphine, (C2F5)2PH. The compound is stable at room temperature under inert-gas conditions.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([P:8](Cl)[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])([F:7])[C:3]([F:6])([F:5])[F:4].C([SnH](CCCC)CCCC)CCC>BrCCCCCCBr>[F:7][C:2]([PH:8][C:9]([F:14])([F:15])[C:10]([F:11])([F:12])[F:13])([F:1])[C:3]([F:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)Cl
Step Three
Name
Quantity
0.61 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SnH](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
BrCCCCCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile compounds are subsequently removed under dynamic vacuum conditions
CUSTOM
Type
CUSTOM
Details
−30° C., −78° C. and −196° C
CUSTOM
Type
CUSTOM
Details
at −196° C.
CUSTOM
Type
CUSTOM
Details
is stable at room temperature under inert-gas conditions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C(F)(F)F)(F)PC(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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